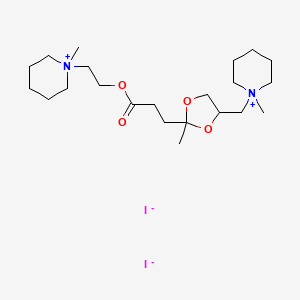
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one is an organic compound with a unique structure that combines a phenyl group with a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one typically involves the reaction of a phenylacetyl chloride with a 2,2,3-trimethylcyclopent-3-en-1-yl derivative under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: Known for its use in fragrances and flavoring agents.
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl): Another compound with similar structural features and applications.
Uniqueness
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopentene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
39692-51-8 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanone |
InChI |
InChI=1S/C16H20O/c1-12-9-10-14(16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-9,14H,10-11H2,1-3H3 |
Clave InChI |
WDVXHRGTPWARBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


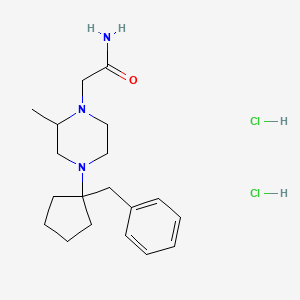
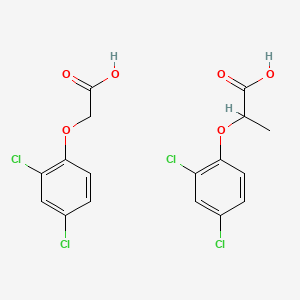

![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)

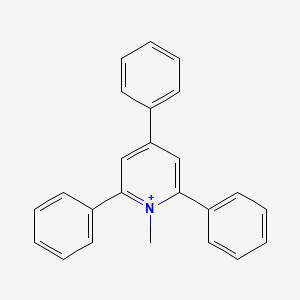

![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
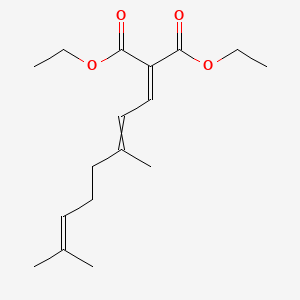
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

